

An In-depth Technical Guide to Aromatic Compounds of Formula C₁₁H₁₆

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dimethyl-4-propylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aromatic compounds with the chemical formula C₁₁H₁₆. The focus is on their IUPAC nomenclature, physicochemical properties, synthesis methodologies, and analytical characterization, tailored for professionals in research and development.

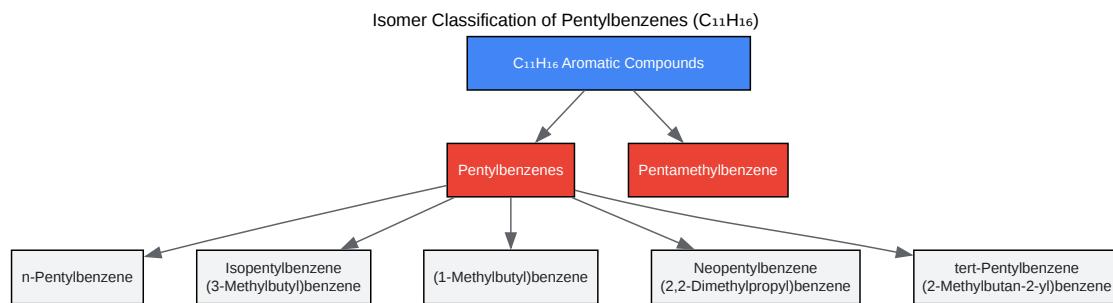
Introduction to C₁₁H₁₆ Aromatic Compounds

Aromatic compounds with the formula C₁₁H₁₆ represent a diverse group of isomers, primarily alkylbenzenes. These compounds, consisting of a benzene ring substituted with one or more alkyl groups totaling five carbon atoms, are prevalent as solvents, intermediates in chemical synthesis, and components in various industrial products.^[1] Their structural diversity allows for a range of physical and chemical properties, making them subjects of interest in fields from materials science to toxicology. In the context of drug development, understanding the properties and potential toxicities of such alkylbenzenes is crucial, as similar structural motifs can be found in more complex pharmaceutical molecules.^{[1][2]}

Isomerism and IUPAC Nomenclature

The chemical formula C₁₁H₁₆ gives rise to numerous structural isomers. These can be broadly categorized based on the substitution pattern on the benzene ring. The primary isomers include pentylbenzenes, where a single five-carbon alkyl chain is attached to the ring, and polymethylated benzenes, among others.

A logical classification of the common pentylbenzene isomers is presented below:



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Caption: Logical relationship of common $C_{11}H_{16}$ aromatic isomers.

The IUPAC names for these and other representative isomers are provided in the table below.

Common Name	IUPAC Name	CAS Number
n-Pentylbenzene	Pentylbenzene	538-68-1
Isopentylbenzene	(3-Methylbutyl)benzene	2049-94-7
sec-Pentylbenzene	(1-Methylbutyl)benzene	2719-52-0
Neopentylbenzene	(2,2-Dimethylpropyl)benzene	1007-26-7
tert-Pentylbenzene	2-Methylbutan-2-ylbenzene	2049-95-8
Pentamethylbenzene	1,2,3,4,5-Pentamethylbenzene	700-12-9

Physicochemical Properties

The physical and chemical properties of C₁₁H₁₆ aromatic isomers vary depending on the structure of the alkyl substituent. A summary of key quantitative data for representative isomers is presented in the following tables for comparative analysis.

Table 1: General and Physical Properties

Property	n-Pentylbenzene	Isopentylbenzene	sec-Pentylbenzene	Neopentylbenzene	tert-Pentylbenzene	Pentamethylbenzene
Molecular Weight (g/mol)						
Weight (g/mol)	148.24	148.24	148.24	148.24	148.24	148.24
Boiling Point (°C)						
Point (°C)	205	197.3	190	186	192-193	232
Melting Point (°C)						
Point (°C)	-75	-44.72 (est.)	-	-	-	54.4
Density (g/cm ³ at 20°C)						
20°C)	0.863	0.861	0.853	-	0.865	0.917
Refractive Index (at 20°C)						
20°C)	1.487- 1.489	1.484	1.485	-	1.490	-

Data sourced from various chemical databases. Note that some values are estimated.

Table 2: Spectroscopic Data Summary

Isomer	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	Key IR Absorptions (cm ⁻¹)	Mass Spec (m/z)
n-Pentylbenzene	7.41-6.97 (m, 5H), 2.58 (t, 2H), 1.62 (m, 2H), 1.48-1.12 (m, 4H), 0.90 (t, 3H) [3]	142.9, 128.4, 128.2, 125.7, 36.0, 31.6, 31.2, 22.5, 14.0	~3025 (Ar-H), ~2950 (C-H), ~1600, 1495 (C=C)	148 (M+), 91 (base peak)[4]
Pentamethylbenzene	6.95 (s, 1H), 2.25 (s, 6H), 2.20 (s, 9H)	134.8, 132.7, 130.4, 129.8, 20.8, 16.9, 16.0	~2920 (C-H), ~1450 (C=C)	148 (M+), 133 (base peak)[5]

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Experimental Protocols: Synthesis and Analysis

The synthesis of alkylbenzenes like the isomers of C₁₁H₁₆ is commonly achieved through Friedel-Crafts alkylation.[6] Below is a representative experimental protocol for the synthesis of n-pentylbenzene, followed by a general workflow for its analysis.

Synthesis of n-Pentylbenzene via Friedel-Crafts Acylation-Reduction

Direct Friedel-Crafts alkylation with a primary alkyl halide can lead to carbocation rearrangements.[6] A more reliable method to obtain the straight-chain product is through Friedel-Crafts acylation followed by reduction.[7]

Step 1: Friedel-Crafts Acylation (Synthesis of Valerophenone)

- Apparatus Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus should be protected from atmospheric moisture with a drying tube.

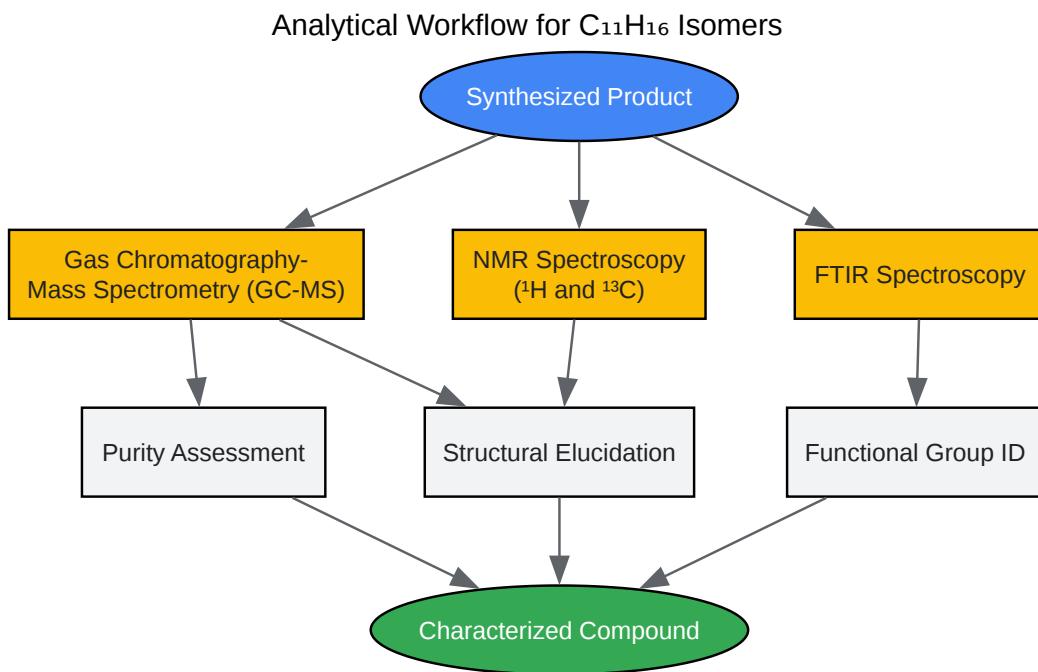
- Reagents: In the flask, place anhydrous aluminum chloride (AlCl_3 , 0.12 mol) and 50 mL of dry benzene.
- Reaction: Cool the flask in an ice bath. Slowly add valeryl chloride (0.1 mol) dissolved in 20 mL of dry benzene from the dropping funnel over 30 minutes with continuous stirring.
- Reflux: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 1 hour.
- Work-up: Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer using a separatory funnel, wash with water, 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Remove the solvent by rotary evaporation. The resulting crude valerophenone can be purified by vacuum distillation.

Step 2: Clemmensen Reduction (Synthesis of n-Pentylbenzene)

- Reagents: In a round-bottom flask, prepare amalgamated zinc by stirring zinc powder (0.3 mol) with a solution of mercuric chloride (HgCl_2 , 0.015 mol) in water and concentrated HCl.
- Reaction: Add the crude valerophenone (0.08 mol), concentrated hydrochloric acid, water, and toluene to the flask.
- Reflux: Heat the mixture under vigorous reflux for 24 hours. Additional portions of concentrated HCl may be required during the reflux period.
- Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
- Purification: Remove the toluene by distillation. The final product, n-pentylbenzene, can be purified by fractional distillation.

Analytical Workflow

A typical workflow for the analysis and characterization of the synthesized $C_{11}H_{16}$ aromatic compound is depicted below.



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Caption: A typical experimental workflow for the analysis of $C_{11}H_{16}$ isomers.

Relevance in Research and Drug Development

Alkylbenzenes are important building blocks in organic synthesis.^[1] Their lipophilic nature can be exploited to modify the pharmacokinetic properties of drug candidates. However, their metabolism and potential for toxicity must be carefully evaluated. For instance, the presence of alkyl chains on a benzene ring can influence the rate and site of metabolic oxidation by cytochrome P450 enzymes. Toxicological studies on various alkylbenzenes have shown a range of effects, although generally, their acute toxicity is considered low.^{[1][8]} Developmental toxicity has been observed for some related compounds at high concentrations.^[2] Therefore, for drug development professionals, understanding the physicochemical and toxicological

profiles of these fundamental aromatic structures is essential for the design of safer and more effective therapeutic agents.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Aromatic Compounds of Formula C₁₁H₁₆]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12646879#iupac-name-for-c11h16-aromatic-compound>

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